molecular formula C13H20K2O16S2 B138926 Methylcarrabioside 2,4'-disulfate CAS No. 132895-20-6

Methylcarrabioside 2,4'-disulfate

Cat. No.: B138926
CAS No.: 132895-20-6
M. Wt: 574.6 g/mol
InChI Key: XBOCQMUTMKHISG-WOQQIGLDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcarrabioside 2,4'-disulfate, also known as this compound, is a useful research compound. Its molecular formula is C13H20K2O16S2 and its molecular weight is 574.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Carrageenan - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132895-20-6

Molecular Formula

C13H20K2O16S2

Molecular Weight

574.6 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate

InChI

InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1

InChI Key

XBOCQMUTMKHISG-WOQQIGLDSA-L

SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+]

Synonyms

MCBS-2,4-S
methyl alpha-carrabioside 2,4'-sulfate
methylcarrabioside 2,4'-disulfate

Origin of Product

United States

Q & A

Q. Advanced Research Focus

Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., nuclear receptors).

Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes, prioritizing pathways linked to sulfated metabolites (e.g., steroid signaling pathways, as in ) .

Structural Modeling : Employ molecular docking simulations to predict binding modes, leveraging crystal structures of homologous receptors (e.g., corticosteroid receptors).

What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

Q. Advanced Research Focus

  • Mixed-Effects Models : Account for inter-subject variability in longitudinal data, particularly in in vivo studies.
  • Time-Series Analysis : Use autoregressive integrated moving average (ARIMA) models to track temporal changes in biomarker levels.
  • Meta-Analysis : Combine data from multiple studies (e.g., cross-sectional and cohort data, as in ) to strengthen inference .

How should researchers address potential confounding factors when studying this compound’s role in metabolic pathways?

Q. Basic Research Focus

  • Covariate Adjustment : Include variables like age, sex, and co-administered compounds (e.g., OCPs in ) in regression models to control for confounding .
  • Isotope Tracing : Use ¹³C-labeled this compound to trace metabolic fate via LC-MS, distinguishing endogenous vs. exogenous metabolite pools.

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